![molecular formula C22H30N2O2 B10992496 2'-(butan-2-yl)-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10992496.png)
2'-(butan-2-yl)-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(butan-2-yl)-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(butan-2-yl)-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃).
Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, often involving a cycloaddition process.
Functional Group Modifications:
Final Coupling: The carboxamide group is introduced via an amide coupling reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, in solvents like ether or ethanol.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique spirocyclic structure, which can serve as a scaffold for the development of new molecules with potential biological activity.
Biology
In biological research, the compound may be used to study its interactions with various biological targets, including enzymes and receptors, due to its structural complexity.
Medicine
In medicinal chemistry, 2’-(butan-2-yl)-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex pharmaceuticals or as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
PK-11195: An isoquinoline carboxamide known for its binding to the peripheral benzodiazepine receptor (PBR) .
Butan-2-yl derivatives: Compounds with similar alkyl groups that may share some chemical properties.
Uniqueness
2’-(butan-2-yl)-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure, which is less common in organic compounds. This structure may impart specific biological activities and binding properties that are not present in simpler isoquinoline derivatives.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of spirocyclic isoquinoline derivatives, characterized by a unique bicyclic structure that may influence its biological activity. The molecular formula is C18H24N2O with a molecular weight of approximately 288.4 g/mol. The presence of the cyclopropyl group and the butan-2-yl substituent are believed to enhance its lipophilicity and receptor binding affinity.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that spirocyclic compounds similar to this one exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : Compounds with similar structural motifs have been investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases. They may act by modulating neurotransmitter systems or reducing oxidative stress.
- Antimicrobial Properties : Some studies have indicated that spirocyclic isoquinoline derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi, suggesting potential applications in infectious disease treatment.
The biological activity of 2'-(butan-2-yl)-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide can be attributed to several mechanisms:
- Receptor Binding : The structural features allow for effective binding to various receptors, including those involved in cancer cell signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and metastasis.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as MAPK/ERK or PI3K/AKT, which are critical in regulating cell survival and proliferation.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of spirocyclic isoquinoline derivatives for their anticancer activity against MDA-MB-231 breast cancer cells. The results indicated that specific substitutions on the isoquinoline core significantly enhanced cytotoxicity compared to non-spirocyclic analogs. The most potent compound demonstrated an IC50 value in the low micromolar range, suggesting promising therapeutic potential.
Study 2: Neuroprotective Effects
Research conducted on a related compound demonstrated neuroprotective effects in models of Alzheimer's disease. The study showed that treatment with the compound reduced amyloid-beta accumulation and improved cognitive function in transgenic mice models. This highlights the potential for similar compounds to be developed as therapeutics for neurodegenerative conditions.
Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial properties of spirocyclic isoquinolines revealed effective inhibition against Staphylococcus aureus and Candida albicans. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy, paving the way for new antibiotic development strategies.
Data Summary
Biological Activity | Mechanism | Reference |
---|---|---|
Anticancer | Induces apoptosis | Journal of Medicinal Chemistry |
Neuroprotective | Reduces oxidative stress | Alzheimer’s Research Journal |
Antimicrobial | Inhibits pathogen growth | International Journal of Antimicrobial Agents |
Properties
Molecular Formula |
C22H30N2O2 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-butan-2-yl-N-cyclopropyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C22H30N2O2/c1-3-15(2)24-21(26)18-10-6-5-9-17(18)19(20(25)23-16-11-12-16)22(24)13-7-4-8-14-22/h5-6,9-10,15-16,19H,3-4,7-8,11-14H2,1-2H3,(H,23,25) |
InChI Key |
PQCCFCTUQIKRFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4CC4 |
Origin of Product |
United States |
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